
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a benzyl group attached to the phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Protection with Tert-butoxycarbonyl Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, where nucleophiles such as halides or amines replace existing substituents.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds, including potential drugs for neurological disorders and pain management.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the tert-butoxycarbonyl group can influence the compound’s stability, solubility, and reactivity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
1-Tert-butoxycarbonyl-4-phenylpiperidine: Lacks the benzyl group, resulting in different reactivity and applications.
1-Benzyl-4-phenylpiperidine: Lacks the tert-butoxycarbonyl group, affecting its stability and protection during synthesis.
4-Benzylpiperidine: Lacks both the tert-butoxycarbonyl and phenyl groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of the tert-butoxycarbonyl protecting group and the benzyl-substituted phenyl ring, which confer specific reactivity and stability advantages in synthetic and medicinal applications.
Properties
Molecular Formula |
C23H29NO2 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29NO2/c1-23(2,3)26-22(25)24-14-12-20(13-15-24)21-11-7-10-19(17-21)16-18-8-5-4-6-9-18/h4-11,17,20H,12-16H2,1-3H3 |
InChI Key |
YAGBFWSXYORQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
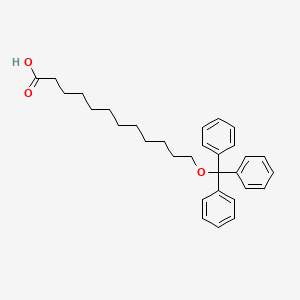
![1-(Methylsulfanyl)-2-nitro-N-(2-{[(1,3-thiazol-2-yl)methyl]sulfanyl}ethyl)ethen-1-amine](/img/structure/B8552274.png)
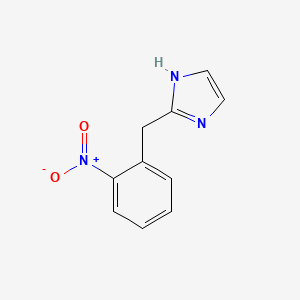
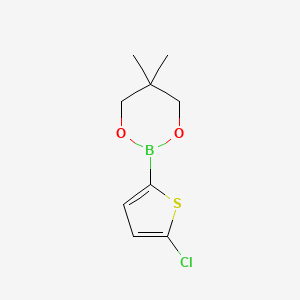
![4,4'-[1,3,4-Thiadiazole-2,5-diylbis(sulfanediylpropane-3,1-diyl)]bis(morpholine)](/img/structure/B8552295.png)
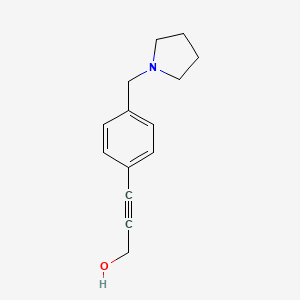
![4-Chloro-6-(4-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8552309.png)
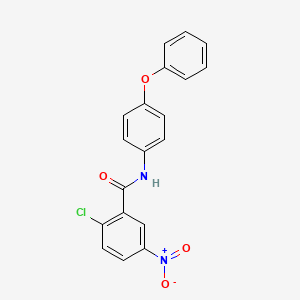
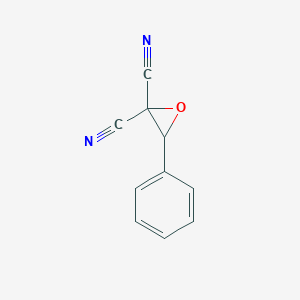

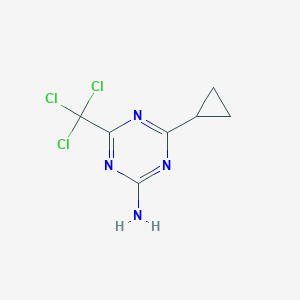
![2-[3-(4-Phenyl-piperazin-1-yl)-propyl]-isoindole-1,3-dione](/img/structure/B8552371.png)


